Cas no 1805948-79-1 (5-Bromo-2-nitro-N,N,3-trimethylaniline)
5-Bromo-2-nitro-N,N,3-trimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-nitro-N,N,3-trimethylaniline
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- Inchi: 1S/C9H11BrN2O2/c1-6-4-7(10)5-8(11(2)3)9(6)12(13)14/h4-5H,1-3H3
- InChI Key: KZEDMZHKHOKRRF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(=C(C=1)N(C)C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- XLogP3: 2.9
- Topological Polar Surface Area: 49.1
5-Bromo-2-nitro-N,N,3-trimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007292-250mg |
5-Bromo-2-nitro-N,N,3-trimethylaniline |
1805948-79-1 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
| Alichem | A010007292-500mg |
5-Bromo-2-nitro-N,N,3-trimethylaniline |
1805948-79-1 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
| Alichem | A010007292-1g |
5-Bromo-2-nitro-N,N,3-trimethylaniline |
1805948-79-1 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
5-Bromo-2-nitro-N,N,3-trimethylaniline Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-Bromo-2-nitro-N,N,3-trimethylaniline
Recent Advances in the Study of 5-Bromo-2-nitro-N,N,3-trimethylaniline (CAS: 1805948-79-1) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-2-nitro-N,N,3-trimethylaniline (CAS: 1805948-79-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The discussion is based on recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the information presented.
Recent studies have highlighted the role of 5-Bromo-2-nitro-N,N,3-trimethylaniline as a key intermediate in the synthesis of novel pharmacologically active molecules. Its bromo and nitro functional groups make it a versatile building block for the development of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting specific enzymatic pathways associated with inflammatory diseases, suggesting its potential as a lead compound for further optimization.
In addition to its pharmacological applications, 5-Bromo-2-nitro-N,N,3-trimethylaniline has been investigated for its utility in chemical biology research. A recent paper in ACS Chemical Biology explored its use as a photoaffinity labeling agent, enabling researchers to study protein-ligand interactions with high precision. The compound's ability to form covalent bonds with target proteins upon photoactivation makes it a valuable tool for mapping binding sites and understanding molecular mechanisms of action.
The synthesis and characterization of 5-Bromo-2-nitro-N,N,3-trimethylaniline have also been refined in recent years. A 2022 publication in Organic Process Research & Development described an improved synthetic route that yields higher purity and better scalability, addressing previous challenges in large-scale production. This advancement is particularly significant for pharmaceutical companies looking to incorporate the compound into their drug development pipelines.
Looking ahead, researchers are exploring the potential of 5-Bromo-2-nitro-N,N,3-trimethylaniline derivatives in targeted drug delivery systems. Preliminary results from a 2023 study in Bioconjugate Chemistry suggest that modified versions of the compound could serve as effective prodrugs, releasing active therapeutic agents in response to specific biological stimuli. This approach could potentially enhance drug efficacy while minimizing off-target effects.
In conclusion, 5-Bromo-2-nitro-N,N,3-trimethylaniline (CAS: 1805948-79-1) represents a promising compound with diverse applications in pharmaceutical research and chemical biology. Its unique chemical properties, combined with recent advancements in synthesis and application, position it as a valuable tool for drug discovery and biological research. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential across various disease areas.
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